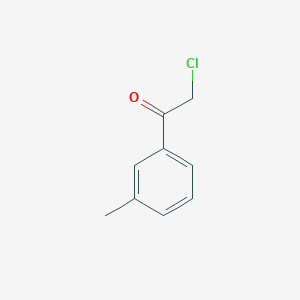
2-Chloro-1-(3-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3’-methylacetophenone is an organic compound with the molecular formula C9H9ClO It is a derivative of acetophenone, where the acetophenone core is substituted with a chlorine atom at the 2-position and a methyl group at the 3’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3’-methylacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-3’-methylacetophenone may involve similar Friedel-Crafts acylation reactions, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-chloro-3’-methylbenzoic acid.
Reduction: Formation of 2-chloro-3’-methylbenzyl alcohol.
Substitution: Formation of various substituted acetophenone derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3’-methylacetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3’-methylacetophenone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the methyl group. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroacetophenone: Lacks the methyl group, which can affect its reactivity and applications.
3’-Methylacetophenone: Lacks the chlorine atom, leading to different chemical properties and reactivity.
4-Chloro-3’-methylacetophenone:
Uniqueness
2-Chloro-3’-methylacetophenone is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct electronic and steric properties. These properties can make it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H9ClO |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
2-chloro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3 |
Clave InChI |
NEONXKZDDPNEQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















